N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide
Description
Systematic IUPAC Nomenclature and Structural Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(3,5-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide. This nomenclature follows the established convention for acrylamide derivatives, where the acrylamide backbone serves as the parent structure with specific substituents designated according to their position and chemical nature. The systematic name reveals the compound's tripartite structure consisting of a 3,5-dichlorophenyl group attached to the nitrogen atom of the amide functionality, a naphthalen-1-yl group positioned at the 3-carbon of the prop-2-enamide chain, and the characteristic acrylamide double bond system.
The structural analysis reveals a molecular architecture where the acrylamide backbone provides the fundamental reactive framework, while the aromatic substituents contribute significantly to the compound's electronic properties and potential reactivity patterns. The 3,5-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms at the meta positions of the phenyl ring, which substantially influences the electronic density distribution throughout the molecule. The naphthalen-1-yl group contributes a polycyclic aromatic system that extends the conjugation network and adds steric considerations to the overall molecular geometry.
The prop-2-enamide designation in the systematic name specifically identifies the presence of the characteristic acrylamide double bond between carbons 2 and 3 of the propanoyl chain. This structural feature is crucial for the compound's classification within the acrylamide family and determines many of its fundamental chemical properties. The systematic nomenclature thus provides a complete structural description that enables precise identification and differentiation from other related compounds.
CAS Registry Number and Molecular Formula Verification
The compound is officially registered under Chemical Abstracts Service registry number 327068-62-2, providing a unique identifier for this specific molecular entity. This registry number serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The assigned registry number confirms the compound's recognition as a distinct chemical entity within the comprehensive Chemical Abstracts Service database system.
The molecular formula has been consistently reported as C19H13Cl2NO across multiple authoritative sources. This formula indicates a molecular composition of nineteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight corresponding to this formula is 342.22 grams per mole, which represents the sum of the atomic masses of all constituent atoms.
Verification of the molecular formula against the structural components confirms its accuracy through systematic analysis. The 3,5-dichlorophenyl group contributes C6H3Cl2N to the formula, the naphthalen-1-yl group adds C10H7, and the acrylamide backbone provides C3H3NO. The summation of these components yields the verified molecular formula C19H13Cl2NO, demonstrating complete consistency between the structural representation and the registered molecular composition.
Stereochemical Considerations and Isomeric Forms
The stereochemical analysis of this compound reveals significant considerations related to the geometric isomerism inherent in the acrylamide double bond system. The presence of the characteristic carbon-carbon double bond in the acrylamide moiety creates the possibility for geometric isomerism, specifically E and Z configurations around the C=C double bond. The compound can theoretically exist in both geometric forms, with the relative positioning of the naphthyl substituent and the amide carbonyl group determining the specific isomeric identity.
Research documentation indicates that the compound is specifically characterized as the 2Z isomer, as evidenced by the designation (2Z)-N-(3,5-dichlorophenyl)-3-(naphthalen-1-yl)prop-2-enamide in chemical databases. The Z configuration indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane. This geometric arrangement has significant implications for the compound's physical properties, reactivity patterns, and potential biological activities.
The stereochemical specification is crucial for accurate compound identification and characterization, as the E and Z isomers would represent distinct chemical entities with potentially different properties. The Z configuration places the bulky naphthyl group and the amide carbonyl in a cis relationship, which introduces specific steric interactions and influences the overall molecular conformation. This geometric arrangement affects the compound's crystalline packing, solubility characteristics, and spectroscopic properties.
The systematic characterization of the stereochemical properties also reveals that the compound contains no additional chiral centers beyond the geometric isomerism of the double bond. The aromatic substituents and the acrylamide backbone do not introduce asymmetric carbon atoms, simplifying the overall stereochemical analysis to consideration of the geometric isomerism alone.
Comparative Analysis with Structurally Related Acrylamide Derivatives
Comparative analysis with structurally related acrylamide derivatives reveals the unique positioning of this compound within the broader family of substituted acrylamides. The compound shares structural similarities with several related derivatives while maintaining distinct characteristics that differentiate it from closely related molecules. This comparative framework provides valuable insights into structure-activity relationships and chemical behavior patterns within this class of compounds.
The compound exhibits structural relationships with simpler acrylamide derivatives such as N-phenylacrylamide, which lacks both the chlorine substituents and the naphthyl group. N-phenylacrylamide, with molecular formula C9H9NO and molecular weight 147.174 grams per mole, represents a significantly simplified version of the target compound. The comparison reveals how the addition of chlorine substituents and the replacement of the simple vinyl group with a naphthyl-substituted system dramatically increases molecular complexity and potentially alters chemical behavior.
Another significant comparative relationship exists with N-(3,5-dichlorophenyl)acetamide, which shares the dichlorophenyl amide functionality but lacks the extended acrylamide system. This simpler analog, with molecular formula C8H7Cl2NO and molecular weight 204.05 grams per mole, demonstrates the structural contribution of the naphthyl-acrylamide portion to the target compound. The comparison highlights how the acrylamide extension and naphthyl substitution contribute an additional C11H6 unit to the molecular structure.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C19H13Cl2NO | 342.22 | Dichlorophenyl amide, naphthyl-acrylamide |
| N-phenylacrylamide | C9H9NO | 147.17 | Simple phenyl amide, acrylamide |
| N-(3,5-dichlorophenyl)acetamide | C8H7Cl2NO | 204.05 | Dichlorophenyl amide, acetyl group |
| N-(1-naphthyl)acrylamide | C13H11NO | 197.23 | Naphthyl amide, acrylamide |
The structural comparison with N-(1-naphthyl)acrylamide provides additional perspective on the electronic and steric effects of the dichlorophenyl substitution. N-(1-naphthyl)acrylamide, with molecular formula C13H11NO and molecular weight 197.23 grams per mole, contains the naphthyl-acrylamide core structure but lacks the dichlorophenyl substitution pattern. This relationship demonstrates how the replacement of the simple acrylamide nitrogen with the dichlorophenyl-substituted nitrogen contributes a C6H2Cl2 unit and increases the molecular weight by approximately 145 grams per mole.
Properties
IUPAC Name |
(Z)-N-(3,5-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-10-16(21)12-17(11-15)22-19(23)9-8-14-6-3-5-13-4-1-2-7-18(13)14/h1-12H,(H,22,23)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOTINIUUDXJB-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 3,5-dichloroaniline with 1-naphthylacrylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide serves as a crucial building block for synthesizing more complex molecules. Its functionality allows for various chemical transformations, including:
- Substitution Reactions : Leading to diverse substituted derivatives.
- Oxidation : Potentially yielding quinones.
- Reduction : Producing amines.
These reactions are vital in developing new materials and compounds with tailored properties for specific applications.
Biological Research
In biological contexts, this compound has been investigated for its enzyme inhibition properties. The compound can interact with molecular targets such as enzymes or receptors, leading to modulation of biological activities. Notable applications include:
- Enzyme Inhibition Studies : Understanding the mechanisms of action in various biochemical pathways.
- Protein Interaction Studies : Elucidating the role of this compound in cellular processes.
These studies contribute significantly to drug discovery and the development of therapeutic agents targeting specific diseases.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its versatility makes it suitable for:
- Polymer Production : As a monomer in synthesizing self-repairing and stimuli-responsive polymers.
- Chemical Manufacturing : In creating compounds used in agricultural applications and other specialty chemicals.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme cytochrome P450 demonstrated that this compound could effectively inhibit specific enzyme activities. The research highlighted its potential as a mechanism-based inhibitor, providing insights into its pharmacological applications .
Case Study 2: Synthesis of Functional Polymers
Research conducted on synthesizing self-repairing polymers using this compound showcased its role as a key monomer. The resulting polymers exhibited enhanced mechanical properties and responsiveness to environmental stimuli, indicating significant industrial potential.
Data Tables
| Application Area | Specific Applications |
|---|---|
| Chemistry | Building block for complex molecules |
| Biological Research | Enzyme inhibition studies |
| Industrial Applications | Production of specialty chemicals and polymers |
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their biological activities, and physicochemical properties, highlighting differences in substituents and their impact on functionality:
Structural and Functional Insights:
Role of Halogenation :
- The 3,5-dichlorophenyl group is a recurring motif in cytotoxic agents (e.g., compound 8e , IC₅₀ = 4 nM) due to its ability to enhance lipophilicity and target binding .
- In contrast, 1f (3,4-dichlorophenyl) showed antitumor activity, suggesting positional isomerism of chlorine atoms influences target selectivity .
Impact of Aromatic Systems: Replacement of the 1-naphthyl group in the target compound with a 3,4-diethoxyphenyl group (LQM349) retains antiviral activity but alters solubility and metabolic stability . Hybrid systems, such as the thienopyrimidine-cinnamamide scaffold in 8e, demonstrate enhanced potency via dual-target engagement .
Functional Group Modifications: Introduction of electron-withdrawing groups (e.g., cyano in SGA-1) improves binding affinity to ion channels, while hydroxyl groups facilitate hydrogen bonding . Ethoxy substituents (LQM349) may reduce toxicity compared to chlorinated analogs, as seen in nephrotoxic N-(3,5-dichlorophenyl)succinimide .
Key Research Findings and Implications
- Antitumor Potential: Analogs like 1f and 8e validate the efficacy of dichlorophenyl acrylamides in oncology, though the target compound’s specific activity requires further validation .
- Toxicity Considerations : The nephrotoxicity of N-(3,5-dichlorophenyl)succinimide underscores the need for structural optimization to mitigate off-target effects in acrylamide derivatives .
- Synthetic Strategies : ’s phase-transfer catalysis method for related acrylamides suggests scalable routes for synthesizing the target compound .
Biological Activity
N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive structure that contributes to its biological activity. The compound includes a dichlorophenyl group and a naphthyl moiety, which are known to enhance the interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including methionyl-tRNA synthetase (MetRS), which is crucial in protein synthesis. Inhibition of MetRS can lead to the suppression of tumor growth in certain cancers .
- Protein Interactions : It interacts with various proteins, modulating their functions. This interaction can lead to altered signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several pathogens, revealing:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : It effectively inhibited biofilm formation, showcasing potential for treating biofilm-associated infections .
| Pathogen | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Staphylococcus epidermidis | 0.25 | 80 |
Anticancer Activity
The compound's anticancer potential has been investigated in various cancer cell lines:
- Cell Proliferation Inhibition : In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing apoptosis through caspase activation.
- IC50 Values : The IC50 values for different cancer cell lines range significantly, indicating varying sensitivity levels among different types of cancer .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
- Inhibition of Methionyl-tRNA Synthetase : Research indicated that this compound acts as a specific inhibitor of MetRS, demonstrating potential therapeutic applications in cancer treatment by disrupting protein synthesis pathways .
- Synergistic Effects with Other Antibiotics : The compound was tested in combination with Ciprofloxacin and Ketoconazole, showing enhanced antibacterial effects and reduced MICs when used together, suggesting a potential for combination therapies in resistant infections .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide?
The compound can be synthesized via a multi-step acrylamide coupling reaction. Key steps include:
- Acid chloride formation : Reacting acrylic acid derivatives with ethyl chloroformate in dichloromethane (Cl₂CH₂) under nitrogen, followed by neutralization with N-methylmorpholine .
- Amide coupling : Introducing the 3,5-dichlorophenylamine moiety to the activated acid chloride intermediate.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/methanol gradients) to isolate the product . Critical parameters: Temperature control (35°C for 5 hours ensures complete conversion), solvent choice (THF for solubility), and anhydrous conditions to prevent hydrolysis .
Q. How is the compound characterized structurally and spectroscopically?
Standard characterization protocols include:
Q. What in vitro assays are used to evaluate biological activity?
- Antitumor activity : MTT assay against gastric cancer cell lines (e.g., AGS, BGC-823). IC₅₀ values <10 µM indicate significant cytotoxicity .
- Antimicrobial activity : Broth microdilution for MIC/MBC determination (e.g., MICs 0.15–5.57 µM against Staphylococcus spp.) .
- Antioxidant assays : Nitric oxide scavenging using Griess reagent to quantify nitrite inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
Comparative SAR studies reveal:
- 3,5-Dichlorophenyl vs. trifluoromethylphenyl : Dichlorophenyl derivatives show enhanced antifungal activity (e.g., against Botrytis spp.), while trifluoromethyl groups improve antistaphylococcal potency .
- Naphthyl vs. phenyl acrylamide : Naphthyl moieties increase π-π stacking interactions, improving DNA intercalation in anticancer assays .
| Substituent | Biological Target | Activity Trend |
|---|---|---|
| 3,5-Cl₂ | Fungal cytochrome P450 | EC₅₀ <1 ppm |
| CF₃ | Bacterial efflux pumps | MIC 0.15 µM |
Q. What experimental strategies resolve contradictions in bioactivity data across cell lines?
Discrepancies (e.g., high activity in gastric cancer cells but low efficacy in colorectal models) may arise from:
- Cellular uptake differences : Use fluorescent analogs (e.g., pyrene-tagged derivatives) to quantify intracellular accumulation .
- Metabolic stability : Perform LC-MS/MS to assess compound degradation in cell lysates .
- Target engagement : CRISPR-Cas9 knockout of suspected targets (e.g., HDACs or kinases) to validate mechanism .
Q. How is stability assessed under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hours) and monitor degradation via HPLC .
- Thermal stress : Heat to 80°C for 48 hours; >90% recovery indicates robustness .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 (ΔG ≈ -9.5 kcal/mol for dichlorophenyl binding) .
- MD simulations : GROMACS trajectories (100 ns) assess stability of acrylamide-target complexes .
Data Contradiction Analysis
Q. Why do some studies report fungicidal activity while others emphasize anticancer effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
